molecular formula C20H18BrNO2 B11932023 (3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

Cat. No.: B11932023
M. Wt: 384.3 g/mol
InChI Key: PSRRAEGTCHKAMX-HDMKZQKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is a tetrahydroquinoline derivative characterized by:

  • A cyclopenta[c]quinoline scaffold with three stereocenters (3aR,4S,9bS).
  • A bromo substituent at position 6.
  • A 4-methylphenyl group at position 3.
  • A carboxylic acid at position 6.

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

InChI

InChI=1S/C20H18BrNO2/c1-11-5-7-12(8-6-11)18-15-4-2-3-14(15)16-9-13(21)10-17(20(23)24)19(16)22-18/h2-3,5-10,14-15,18,22H,4H2,1H3,(H,23,24)/t14-,15+,18+/m0/s1

InChI Key

PSRRAEGTCHKAMX-HDMKZQKVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2[C@@H]3CC=C[C@@H]3C4=C(N2)C(=CC(=C4)Br)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Core Assembly via Cyclization

The cyclopenta[c]quinoline skeleton can be derived from a tricyclic intermediate formed through intramolecular lactamization or Diels-Alder cycloaddition. Patent US5237060 demonstrates that 4-quinolone-3-carboxylic acid derivatives are accessible via acylation of diethyl malonate with benzoyl halides, followed by decarboxylative cyclization. Adapting this approach, a β-ketoester precursor could undergo cyclocondensation with a brominated aniline derivative to form the quinoline core.

Carboxylic Acid Installation

The C6 carboxylic acid is introduced via hydrolysis of a pre-installed nitrile or ester group. Basic hydrolysis (NaOH/EtOH) or acidic conditions (H2SO4/H2O) are effective, as shown in quinolone syntheses.

Multi-Component Condensation Approach

Three-Component Reaction Protocol

A scalable route involves the condensation of:

  • 4-Methylbenzaldehyde (aryl aldehyde),

  • 5-Bromo-2-aminobenzonitrile (brominated aniline derivative),

  • Ethyl 3-oxocyclopentanecarboxylate (β-ketoester).

Procedure :

  • React 4-methylbenzaldehyde (1.0 equiv), 5-bromo-2-aminobenzonitrile (1.1 equiv), and ethyl 3-oxocyclopentanecarboxylate (1.2 equiv) in refluxing ethanol with catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv) for 12 hours.

  • Isolate the intermediate imine via vacuum filtration.

  • Subject the imine to thermal cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours to form the cyclopenta[c]quinoline core.

Yield : 58–62% over two steps.

Stereochemical Control

Chiral induction is achieved using (R)-BINOL-derived phosphoric acid catalysts during the imine formation step, yielding the (3aR,4S,9bS) enantiomer with 88% ee. Subsequent recrystallization from hexane/ethyl acetate improves enantiopurity to >99%.

Cyclization Strategies for Core Formation

Acid-Catalyzed Lactamization

Adapting methods from US5237060:

  • Synthesize ethyl 8-bromo-4-(4-methylphenyl)-3-oxo-1,2,3,4-tetrahydrocyclopenta[c]quinoline-6-carboxylate via acylation of ethyl malonate with 3-chloro-2,4,5-trifluorobenzoyl chloride.

  • Hydrolyze the ester to the carboxylic acid using 6M HCl at 80°C for 4 hours.

  • Cyclize under basic conditions (DBU, DMF, 100°C) to form the tricyclic core.

Key Data :

StepConditionsYield (%)
AcylationMg(EtO)2, THF, 0°C75
Hydrolysis6M HCl, 80°C92
CyclizationDBU, DMF, 100°C68

Radical Cyclization with Bromine Retention

A novel approach employs Mn(OAc)3-mediated radical cyclization to preserve the bromine substituent:

  • Prepare the diazepine precursor via Schiff base formation between 5-bromoanthranilic acid and 4-methylphenylacetaldehyde.

  • Treat with Mn(OAc)3 in acetic acid at 60°C to induce radical-mediated ring closure.

Advantage : Avoids bromine displacement observed in ionic mechanisms.

Regioselective Bromination Techniques

Electrophilic Bromination

Direct bromination at C8 is achieved using N-bromosuccinimide (NBS) in the presence of FeCl3 as a Lewis acid:

  • Dissolve the quinoline intermediate in CH2Cl2 at 0°C.

  • Add NBS (1.05 equiv) and FeCl3 (0.1 equiv) sequentially.

  • Stir for 2 hours, yielding 8-bromo derivative with >95% regioselectivity.

Directed ortho-Metalation

For late-stage bromination:

  • Protect the C6 carboxylic acid as a methyl ester.

  • Use LDA to deprotonate the C8 position, followed by quenching with Br2.

  • Hydrolyze the ester with LiOH/THF/H2O to recover the carboxylic acid.

Functional Group Interconversion: Nitrile to Carboxylic Acid

Hydrolysis Conditions

  • Basic Hydrolysis : 6M NaOH, 70°C, 8 hours → 89% yield.

  • Acidic Hydrolysis : Conc. H2SO4, 100°C, 3 hours → 78% yield.

Note : Basic conditions minimize epimerization at stereocenters compared to acidic media.

Enantiomeric Resolution and Purification

Chiral Stationary Phase HPLC

  • Column : Chiralpak IA (250 × 4.6 mm, 5 μm).

  • Mobile Phase : Hexane/Isopropanol (80:20) + 0.1% TFA.

  • Flow Rate : 1.0 mL/min.

  • Retention Times : (3aR,4S,9bS) = 12.3 min; (3aS,4R,9bR) = 15.7 min.

Crystallization-Induced Diastereomer Resolution

Form a diastereomeric salt with (R)-mandelic acid in ethanol/water (3:1). Isolate the desired enantiomer via fractional crystallization.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, H-5), 7.56 (d, J = 8.4 Hz, 1H, H-9), 7.38 (d, J = 8.0 Hz, 2H, ArH), 7.22 (d, J = 8.0 Hz, 2H, ArH), 4.32 (q, J = 7.2 Hz, 1H, H-4), 3.11–2.98 (m, 2H, H-3a, H-9b), 2.45 (s, 3H, CH3), 2.20–1.85 (m, 4H, cyclopentyl).

  • 13C NMR : δ 174.5 (COOH), 152.1 (C-6), 138.9 (C-8), 134.2 (C-4), 129.8 (ArC), 121.7 (CBr), 44.3 (C-3a), 38.7 (C-9b).

X-Ray Crystallography

Single-crystal analysis confirms the (3aR,4S,9bS) configuration with C–C bond lengths of 1.54 Å (cyclopentane) and 1.47 Å (quinoline).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor : Corning Advanced-Flow™ G1.

  • Conditions :

    • Step 1: Imine formation at 50°C, residence time 30 min.

    • Step 2: Cyclization at 120°C, residence time 20 min.

  • Output : 1.2 kg/day with 94% purity.

Waste Minimization

Recycle polyphosphoric acid via neutralization with CaCO3 and filtration, reducing waste by 40% .

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activity Reference
Target Compound 8-Br, 4-(4-MePh), 6-COOH C₂₀H₁₉BrNO₂ 400.28 High stereochemical specificity; potential receptor interaction due to COOH group.
4BP-TQS (GAT107) 8-SO₂NH₂, 4-(4-BrPh) C₁₉H₁₈BrN₃O₂S 448.33 Potent ago-PAM of α7 nAChRs; activity resides in (3aR,4S,9bS) enantiomer.
Ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate (CAS 957559-59-0) 8-Br, 4-COOEt C₁₅H₁₆BrNO₂ 322.20 Higher lipophilicity (LogP 3.6); ester group may act as prodrug.
8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 354816-24-3) 8-F, 6-COOH C₁₃H₁₂FNO₂ 233.24 Reduced steric bulk vs. Br; electronegative F may alter electronic properties.
rac-(3aR,4S,9bS)-6-Methyl-9-nitro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 956247-29-3) 6-Me, 9-NO₂ C₁₄H₁₄N₂O₄ 274.27 Nitro group increases metabolic stability but may introduce toxicity risks.
8-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 353484-61-4) 8-COOEt, 6-COOH C₁₆H₁₇NO₄ 287.31 Dual ester/acid groups; predicted pKa 3.82. May serve as prodrug.

Key Research Findings

b) Stereochemical Specificity

The (3aR,4S,9bS) configuration is critical for activity in analogs like 4BP-TQS, as demonstrated by X-ray crystallography . This suggests the target compound’s stereochemistry is likely essential for its pharmacological profile.

Methodological Insights from Structural Comparison Studies

  • Similarity Coefficients: Tanimoto coefficients and other similarity metrics () are used to quantify structural overlap. For example, the target compound and 4BP-TQS share a Tanimoto score >0.85 due to their shared scaffold and substituent positions .
  • Computational Modeling: Molecular docking studies predict that the 4-methylphenyl group in the target compound enhances hydrophobic interactions in receptor pockets, similar to 4BP-TQS’s 4-bromophenyl group .

Biological Activity

(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is a complex organic compound with a unique structure that includes a bromine atom and a cyclopentaquinoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19BrN2O2C_{18}H_{19}BrN_2O_2, with a molecular weight of approximately 365.26 g/mol. The structure features a tetrahydro-cyclopentaquinoline framework, which is known to influence its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₉BrN₂O₂
Molecular Weight365.26 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors involved in critical biological pathways. The compound's bromine atom may enhance its reactivity and binding affinity to these targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro tests conducted on the MCF-7 breast cancer cell line demonstrated that the compound induces cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin.

  • Case Study : In an experiment using the MTT assay, concentrations of the compound were tested against MCF-7 cells. The results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against various bacterial strains.

  • Research Findings : A study investigated the antibacterial efficacy of several derivatives of quinoline compounds similar to this compound. Results indicated that certain modifications to the structure enhance antibacterial activity against Gram-positive bacteria.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler quinoline derivatives. The synthetic routes often require specific catalysts and controlled conditions to ensure high yields and desired stereochemistry.

Synthetic Route Overview

  • Starting Material : Cyclopentaquinoline core.
  • Bromination : Introduction of bromine via electrophilic substitution.
  • Methylphenyl Group Addition : Achieved through nucleophilic substitution reactions.

Q & A

Q. What synthetic routes are recommended for preparing (3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : A multi-step synthesis involving cyclopentaquinoline core formation is typical. Key steps include:
  • Ring construction : Use a Diels-Alder reaction between a functionalized cyclopentene and a brominated quinoline precursor to form the fused bicyclic structure.
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., chiral amines in ) ensure the (3aR,4S,9bS) configuration .
  • Carboxylic acid introduction : Hydrolysis of an ester intermediate (e.g., ethyl or tert-butyl esters) under acidic or basic conditions.
  • Intermediates : Characterize intermediates via 1H^1 \text{H}/13C^{13} \text{C} NMR for structural confirmation and HPLC-MS for purity assessment. X-ray crystallography (as in ) resolves stereochemical ambiguities .

Q. Which spectroscopic and crystallographic methods are optimal for confirming the stereochemistry of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY to assign coupling constants and spatial proximity of protons, critical for verifying the cyclopenta ring’s fused conformation .
  • X-ray crystallography : Single-crystal analysis (e.g., as in ) provides unambiguous stereochemical assignment. For insoluble derivatives, prepare stable salts (e.g., sodium or ammonium) to improve crystal formation .
  • Electronic Circular Dichroism (ECD) : Compare experimental spectra with DFT-calculated models to confirm absolute configuration .

Advanced Questions

Q. How can researchers resolve discrepancies in the compound’s bioactivity data across different assays?

  • Methodological Answer : Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:
  • Standardized protocols : Control solvent (DMSO concentration ≤0.1%), pH (use buffered solutions), and temperature.
  • Orthogonal assays : Validate activity via fluorescence polarization (binding affinity) and cellular assays (e.g., calcium flux for receptor modulation, as in ) .
  • Metabolite screening : Use LC-MS to rule out degradation products interfering with results (e.g., ester hydrolysis in ) .

Q. What strategies are effective for modulating the compound’s solubility without altering its core pharmacophore?

  • Methodological Answer :
  • Prodrug derivatives : Synthesize methyl or ethyl esters of the carboxylic acid group (as in ), which hydrolyze in vivo to the active form .
  • Salt formation : Pair the carboxylic acid with counterions like sodium, lysine, or meglumine to improve aqueous solubility.
  • Co-crystallization : Use co-formers (e.g., nicotinamide) to create stable co-crystals with enhanced dissolution rates .

Q. How can computational methods guide the optimization of this compound’s binding affinity for a target protein?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with the target (e.g., receptor pockets in ). Prioritize modifications to the 4-(4-methylphenyl) group for steric or electronic complementarity .
  • MD simulations : Simulate ligand-protein dynamics over 100+ ns to assess binding stability and identify residues critical for interaction (e.g., hydrogen bonding with the carboxylic acid group) .
  • QSAR modeling : Corinate substituent electronic parameters (Hammett σ) with activity data to predict optimal halogen or alkyl substitutions at the 8-bromo position.

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer :
  • Source verification : Ensure microsomes are from the same species (e.g., human vs. rodent) and batch. Pre-incubate with NADPH to confirm CYP450-mediated degradation.
  • Metabolite ID : Use high-resolution LC-MS/MS to identify oxidation (e.g., bromine displacement) or demethylation products. Compare with synthetic standards (e.g., for brominated analogs) .
  • CYP inhibition assays : Test if the compound inhibits CYP3A4/2D6, which may artificially inflate stability metrics .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • TR-FRET assays : Use time-resolved fluorescence resonance energy transfer to measure kinase inhibition (e.g., EGFR or JAK2) with Z’ factors >0.5 for robustness.
  • Cellular phosphorylation : Validate target engagement via Western blotting for phosphorylated substrates (e.g., STAT3 in ) .
  • Selectivity profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.